Fingolimod Impurity 12 is a chemical compound associated with the pharmaceutical agent Fingolimod, which is primarily used in the treatment of multiple sclerosis. Fingolimod itself is a sphingosine 1-phosphate receptor modulator that alters lymphocyte circulation, providing therapeutic benefits in autoimmune conditions. The presence of impurities, such as Fingolimod Impurity 12, is critical in pharmaceutical development as they can affect the quality and safety of the drug formulation.
Fingolimod Impurity 12 can be derived from various synthetic routes aimed at producing Fingolimod and its related compounds. These synthesis methods often involve multiple reaction steps and the use of specific reagents to ensure high purity and yield.
Fingolimod Impurity 12 falls under the category of pharmaceutical impurities, which are unintended substances that may be present in drug formulations. The identification and characterization of these impurities are essential for regulatory compliance and ensuring drug safety.
The synthesis of Fingolimod Impurity 12 typically involves multi-step chemical reactions. One notable method includes the use of m-bromophenylethyl alcohol as a starting material, undergoing a four-step reaction process. This method has been reported to achieve a high purity level exceeding 98% .
Technical Details:
Fingolimod Impurity 12's molecular structure is characterized by its specific arrangement of atoms that contribute to its chemical properties. The structural formula includes functional groups that are critical for its interaction with biological systems.
Fingolimod Impurity 12 can participate in various chemical reactions typical for organic compounds, including reduction and oxidation processes.
Technical Details:
The mechanism by which Fingolimod Impurity 12 exerts its effects involves modulation of sphingosine 1-phosphate receptors. This interaction leads to altered lymphocyte trafficking, impacting immune responses.
Research indicates that modifications in the molecular structure can influence receptor binding and subsequent biological activity, making the study of impurities like Fingolimod Impurity 12 essential for understanding drug efficacy and safety .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are employed for characterization, confirming purity and structural integrity .
Fingolimod Impurity 12 serves several scientific purposes:
Impurities in APIs are chemically defined substances that remain unintentionally in final drug formulations. They arise from synthesis intermediates, by-products, degradation products, or contaminants introduced during manufacturing or storage. Their control is critical because:
Table 1: Chemical Identity of Fingolimod Impurity 12
Property | Specification |
---|---|
IUPAC Name | β-Amino-4-octylbenzenebutanol Hydrochloride |
Molecular Formula | C₁₈H₃₂ClNO |
Molecular Weight | 313.91 g/mol |
CAS Number | Not assigned |
Structure Identifier (SMILES) | OCC(N)CCC1=CC=C(CCCCCCCC)C=C1.[H]Cl |
Source: Veeprho [1] |
Fingolimod (Gilenya®) is an oral sphingosine-1-phosphate (S1P) receptor modulator approved for relapsing multiple sclerosis. Key attributes include:
Table 2: Pharmacological Profile of Fingolimod
Parameter | Characteristic | Relevance to Impurity Formation |
---|---|---|
Primary Target | S1P receptors 1,3,4,5 | Impurity 12 lacks receptor affinity due to missing phosphate |
Metabolism | CYP4F2 oxidation; SPHK phosphorylation | May form via phosphatase activity on fingolimod-P |
LogP | ~4.0 (highly lipophilic) | Similar lipophilicity may complicate separation |
Sources: NCBI, Drugs.com [2] [6] |
Regulatory agencies (FDA, EMA) mandate impurity profiling to ensure drug safety. For fingolimod, this is critical because:
Table 3: Regulatory Thresholds for Fingolimod Impurities
Parameter | Proprietary Standard | Nonproprietary Failures |
---|---|---|
Particle size (X50) | 25–75 μm | 5/10 samples >100 μm [5] |
Heavy metals | ≤10 ppm total | Up to 48 ppm in copies [5] |
Unspecified impurities | ≤0.10% | Variable chromatographic peaks [9] |
Compliance Documents | Requires RMP, SER* | Often absent in copies [9] |
RMP: Risk Management Plan; SER: Structure Elucidation Report [1] [5] |
Fingolimod Impurity 12 diverges functionally from the parent drug:
Chemical Comparison:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7